molecular formula C15H17N3O2 B12268449 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine

Cat. No.: B12268449
M. Wt: 271.31 g/mol
InChI Key: NRZOXUTZTOMBSY-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine is a synthetic organic compound that features a unique combination of a benzodioxin ring and a pyrazinamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after several hours of stirring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C15H17N3O2/c1-11-8-16-9-15(17-11)18(2)10-12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

NRZOXUTZTOMBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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